molecular formula C16H17ClN2O2 B11201603 2-(5-chloro-2-methoxyphenyl)-3-ethyl-2,5,6,7-tetrahydro-4H-indazol-4-one

2-(5-chloro-2-methoxyphenyl)-3-ethyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11201603
M. Wt: 304.77 g/mol
InChI Key: ZTHQOAUOFARUBH-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methoxyphenyl)-3-ethyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as an ethyl group on the indazole ring

Preparation Methods

The synthesis of 2-(5-chloro-2-methoxyphenyl)-3-ethyl-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(5-chloro-2-methoxyphenyl)-3-ethyl-2,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-chloro-2-methoxyphenyl)-3-ethyl-2,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-3-ethyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation . By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-3-ethyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C16H17ClN2O2/c1-3-12-16-11(5-4-6-14(16)20)18-19(12)13-9-10(17)7-8-15(13)21-2/h7-9H,3-6H2,1-2H3

InChI Key

ZTHQOAUOFARUBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CCCC2=O

Origin of Product

United States

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